3-o-Cumenyl-2-methylpropionaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes are characterized by the direct attachment of a formyl group (-CHO) to an aromatic system. This structural feature imparts a reactivity that is central to many chemical transformations. In the fragrance industry, these compounds are valued for their strong and often complex scent profiles, which can range from floral and fruity to spicy and green.
Overview of Isomeric Forms of Cumenyl-2-methylpropionaldehyde
Cumenyl-2-methylpropionaldehyde exists in three positional isomers: ortho (o-), meta (m-), and para (p-). This isomerism arises from the position of the isopropyl group on the benzene (B151609) ring relative to the propionaldehyde (B47417) substituent.
While the para-isomer, cyclamen aldehyde, has been a staple in the fragrance industry since the 1920s, the historical development and initial research interests in 3-o-Cumenyl-2-methylpropionaldehyde are less documented in readily available literature. wikipedia.org Research has predominantly focused on the para-isomer due to its desirable and commercially valuable scent. The synthesis of the para-isomer is well-established, typically involving the aldol (B89426) condensation of p-isopropylbenzaldehyde with propanal, followed by hydrogenation. wikipedia.org A similar synthetic strategy can be inferred for the ortho-isomer, starting with o-isopropylbenzaldehyde. However, detailed historical accounts of its discovery and early investigations are scarce.
Significance of Stereochemistry in Cumenyl-2-methylpropionaldehyde Research
The presence of a chiral center at the second carbon of the propionaldehyde chain in all three isomers means that each can exist as a pair of enantiomers (R and S). This stereochemistry is of paramount importance in fragrance chemistry, as different enantiomers of a chiral molecule often exhibit distinct odors. For the well-studied para-isomer (cyclamen aldehyde), it is known that the two enantiomers possess different scent characteristics. While specific research into the stereochemistry of this compound is not widely published, it is a critical area for academic inquiry as the spatial arrangement of the atoms in each enantiomer would undoubtedly influence its olfactory properties.
Scope and Objectives of Academic Inquiry for this compound
The primary objectives for the academic study of this compound would be to fully characterize its physical and chemical properties, develop efficient and stereoselective synthetic routes, and to thoroughly investigate its olfactory profile, including the differences between its enantiomers. A comparative study with its meta and para isomers would provide valuable insights into structure-activity relationships in this class of fragrance molecules. Understanding how the position of the isopropyl group affects the molecule's interaction with olfactory receptors could contribute to the rational design of new fragrance ingredients.
Structure
3D Structure
Properties
CAS No. |
6502-20-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-7-5-4-6-12(13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
YLQPSXZFPBXHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C)C=O |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for 3 O Cumenyl 2 Methylpropionaldehyde
Foundational Synthetic Routes for Cumenyl-2-methylpropionaldehydes
Several fundamental chemical reactions form the basis for synthesizing the broader class of cumenyl-2-methylpropionaldehydes. These methods, while not always specific to the ortho-isomer, provide the essential chemical transformations needed.
Aldol (B89426) Condensation Reactions with Aryl Aldehydes and Propanals
A primary method for constructing the carbon skeleton of these compounds is the aldol condensation. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of an appropriately substituted cumenecarboxaldehyde with propanal in the presence of a base. wikipedia.orgwikipedia.org The initial product is a β-hydroxy aldehyde, which subsequently undergoes dehydration to form an α,β-unsaturated aldehyde, specifically 2-methyl-3-cumenyl-2-propenal.
The reaction between two molecules of propanal, for instance, yields 2-methylpent-2-enal (B7821959) after condensation. youtube.com The key to this reaction is the presence of an alpha-hydrogen on one of the carbonyl reactants, which can be removed by a base to form a nucleophilic enolate. youtube.comyoutube.com This enolate then attacks the carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.comyoutube.com For the synthesis of cumenyl aldehydes, this process would be a "crossed" aldol reaction, where cumenecarboxaldehyde reacts with the enolate of propanal.
Catalytic Hydrogenation Techniques in Aldehyde Synthesis
Following the aldol condensation, the resulting α,β-unsaturated aldehyde must be selectively hydrogenated to produce the final saturated aldehyde. This step is critical to reduce the carbon-carbon double bond without affecting the aldehyde functional group.
Catalytic hydrogenation using transition metal catalysts is the standard method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. researchgate.net The reaction is performed under a hydrogen atmosphere, where careful control of pressure and temperature is necessary to ensure high selectivity and yield. researchgate.net The process for the analogous para-isomer, known as cyclamen aldehyde, explicitly involves hydrogenation following the aldol condensation. wikipedia.org
Table 1: Catalysts and Conditions for Hydrogenation
| Catalyst | Hydrogen Source | Substrate Type | Notes |
|---|---|---|---|
| Palladium/Carbon | H₂ gas | α,β-Unsaturated Aldehydes | Standard for selective C=C bond reduction. |
| Palladium/Carbon | 2-Propanol | Benzylic/Styryl compounds | 2-Propanol acts as a hydrogen donor. researchgate.net |
| Zeolite-based catalysts | H₂ gas | Benzene (B151609)/Propylene | Used in the production of cumene (B47948) itself. wikipedia.org |
Friedel-Crafts Acylation Approaches
An alternative foundational route is the Friedel-Crafts acylation. youtube.com In this electrophilic aromatic substitution reaction, cumene is acylated with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comwikipedia.org To obtain the desired structure, the acylating agent would be related to isobutyryl chloride (2-methylpropanoyl chloride).
This reaction typically produces a ketone (cumenyl methyl propyl ketone), which would then need to be converted to the target aldehyde through subsequent reduction steps. A significant challenge with this method is controlling regioselectivity. The isopropyl group of cumene is an ortho, para-director, meaning the reaction will yield a mixture of isomers, often favoring the para product due to less steric hindrance. youtube.commasterorganicchemistry.com The industrial production of cumene itself often utilizes Friedel-Crafts alkylation of benzene with propylene, employing catalysts like solid phosphoric acid or zeolites. wikipedia.orgnih.govexxonmobilchemical.com
Targeted Synthesis of 3-o-Cumenyl-2-methylpropionaldehyde
Achieving a high yield of the specific ortho-isomer requires more advanced and targeted synthetic strategies that can overcome the inherent preference for para-substitution.
Ortho-Substituent Directing Group Strategies
To enforce ortho-selectivity, a directing metalation group (DMG) can be utilized. wikipedia.org A DMG is a functional group that coordinates to a strong base, typically an organolithium reagent like n-butyllithium, directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.org This creates a powerful nucleophilic aryllithium intermediate that can then react with an appropriate electrophile to install the desired side chain.
Examples of directing groups include amides, ethers, and amines. wikipedia.orgnih.gov For instance, a removable 8-aminoquinoline (B160924) bidentate directing group has been used in ruthenium-catalyzed ortho-C–H bond alkylation. rsc.org After the ortho-functionalization is complete, the directing group is cleaved to yield the final product. This multi-step process, while more complex, provides excellent control over the regiochemical outcome.
Table 2: Examples of Directing Groups in Ortho-Functionalization
| Directing Group (DMG) | Metalation Reagent | Reaction Type | Reference |
|---|---|---|---|
| Amide, Ether, Amine | Alkyllithium (e.g., n-BuLi) | Directed Ortho-Metalation (DoM) | wikipedia.org |
| Carboxylate | Rhodium catalyst | C-H Amidation/Decarboxylation | nih.gov |
| 8-Aminoquinoline | Ruthenium catalyst | C-H Alkylation | rsc.org |
Regioselective Synthetic Protocols
Beyond directing groups, other regioselective protocols can be employed. Transition metal-catalyzed C-H activation and alkylation offer a modern approach. acs.orgnih.gov These methods can provide distinct regioselectivity compared to classic electrophilic substitutions. For example, rhodium catalysts have been shown to exhibit unique regioselectivity in the alkenylation of substituted arenes. acs.org
Another powerful technique is directed ortho-lithiation, which is a specific application of the directing group strategy. wikipedia.orgyoutube.com By choosing a cumene precursor with a suitable chelating group, lithiation can be precisely controlled to the ortho position. The resulting ortho-lithiated cumene can then be trapped with an electrophile that introduces the 2-methylpropionaldehyde moiety or a precursor that can be easily converted to it. acs.org These protocols are at the forefront of synthetic organic chemistry, enabling the construction of specific isomers that are difficult to access through traditional means.
Enantioselective Synthesis of this compound Isomers
The this compound molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. While the commercial product is typically a racemic mixture, the synthesis of individual enantiomers is of great interest as they may possess distinct olfactory properties. The development of synthetic methods to selectively produce one enantiomer over the other is a key focus of modern asymmetric synthesis.
Asymmetric Catalysis in Aldehyde Formation
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. This approach is highly sought after in chemical synthesis due to its efficiency and atom economy. In the context of aldehyde formation, various catalytic methods can be envisioned for the synthesis of enantiomerically enriched this compound. These could include asymmetric hydroformylation of a suitable alkene precursor or catalytic asymmetric conjugate addition to an α,β-unsaturated aldehyde.
Despite the potential of this powerful strategy, a review of the current scientific literature reveals a notable absence of published research specifically detailing the application of asymmetric catalysis for the enantioselective synthesis of this compound isomers. While general methods for the asymmetric synthesis of chiral aldehydes are well-established, their specific application to this target molecule has not been documented.
Chiral Auxiliary Approaches
Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgresearchgate.netgoogle.comrsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of a specific enantiomer of this compound, a potential route could involve the attachment of a chiral auxiliary to a precursor molecule, for instance, in an asymmetric alkylation or an asymmetric Michael addition reaction. The diastereomers formed in this process could then be separated, followed by the removal of the chiral auxiliary to yield the desired enantiomerically pure aldehyde.
However, similar to asymmetric catalysis, there is a lack of specific examples in the scientific literature for the application of chiral auxiliary-based methods to the synthesis of this compound isomers. While the principles of chiral auxiliary-mediated synthesis are a cornerstone of modern organic chemistry, their specific use for producing enantiopure forms of this fragrance ingredient has not been reported. rsc.org
Derivatization Strategies of this compound
The chemical structure of this compound, featuring a reactive aldehyde group and an aromatic ring, offers multiple opportunities for derivatization. Such modifications can lead to the creation of novel compounds with potentially unique properties, including different scents, improved stability, or other functionalities.
Formation of Novel Compounds from the Aldehyde Moiety
The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of chemical transformations. These reactions can be used to convert this compound into a variety of new compounds. For example, oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would produce the alcohol. The aldehyde can also undergo reactions such as the Wittig reaction to form alkenes, or serve as an electrophile in aldol and other condensation reactions to build larger, more complex molecules. A simple derivatization with D-cysteine has been described for the determination of aldehydes in beverages, a method that could be adapted for analytical purposes. nih.gov
Despite the rich chemistry of the aldehyde group, a thorough search of the scientific literature indicates that specific studies focused on the derivatization of the aldehyde moiety of this compound to form novel compounds are not available.
Functionalization of the Aromatic Ring
The cumenyl (isopropylphenyl) ring in this compound is another site that can be chemically modified. Aromatic rings can undergo various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The positions of the incoming substituents are directed by the existing alkyl groups on the ring. Such modifications would lead to a new range of analogues of this compound with altered electronic and steric properties, which could, in turn, influence their olfactory characteristics. The functionalization of aromatic rings is a common strategy in drug discovery to modulate the pharmacological activity of molecules. mdpi.com
Currently, there are no specific research articles or patents that describe the targeted functionalization of the aromatic ring of this compound for the purpose of creating new compounds. The exploration of this area could provide access to a new chemical space of fragrance molecules.
Stereochemical Investigations of 3 O Cumenyl 2 Methylpropionaldehyde
Analysis of Stereogenic Centers and Enantiomers
A stereogenic center, or chiral center, is an atom in a molecule that is bonded to four different groups. The presence of such a center is the most common source of chirality in a molecule. In the structure of 3-o-Cumenyl-2-methylpropionaldehyde, the carbon atom at the second position (C2) of the propionaldehyde (B47417) chain is a stereogenic center.
This C2 atom is bonded to four distinct substituents:
A hydrogen atom (-H)
A methyl group (-CH3)
An aldehyde group (-CHO)
A 3-o-cumenylpropyl group (-CH2-C6H4-CH(CH3)2)
Due to this structural feature, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. These are designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents around the chiral center. The (R) configuration denotes a clockwise arrangement of these substituents from highest to lowest priority, while the (S) configuration indicates a counter-clockwise arrangement. These two enantiomers will have identical physical properties such as boiling point and solubility in achiral solvents, but they will differ in their interaction with plane-polarized light and with other chiral molecules.
Impact of Isomerism on Molecular Conformation
The different spatial positioning of the methyl, aldehyde, and cumenylpropyl groups in the (R)- and (S)-isomers leads to distinct conformational preferences. These preferences are driven by the need to minimize steric hindrance and other non-bonded interactions between the bulky groups. For instance, the large cumenylpropyl group will tend to orient itself to be as far as possible from the other substituents to achieve a lower energy, more stable conformation. Computational modeling and theoretical calculations are often employed to predict the most stable conformations for each enantiomer. acs.org The conformational differences, though subtle, can have significant implications for how each enantiomer interacts with its environment, such as the active site of an enzyme or a chiral stationary phase in chromatography.
Chromatographic Separation Techniques for Stereoisomers
Since enantiomers have identical physical properties in an achiral environment, their separation from a racemic mixture (a 50:50 mixture of both enantiomers) requires a chiral environment. nih.gov Chiral chromatography is the most common and effective method for achieving this separation.
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral material that interacts differently with each enantiomer. This differential interaction causes one enantiomer to be retained longer on the column than the other, leading to their separation. The choice of CSP is critical and depends on the specific structure of the enantiomers being separated.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase. This method is suitable for volatile and thermally stable compounds. The enantiomers of this compound, being an aldehyde, could potentially be separated by this method, possibly after derivatization to a more volatile form.
In both techniques, the separation is based on the formation of transient diastereomeric complexes between the individual enantiomers and the chiral stationary phase. The difference in the stability of these complexes results in different retention times, allowing for the isolation of each enantiomer. mdpi.com
Spectroscopic Discrimination of Enantiomers (e.g., Circular Dichroism)
Spectroscopic techniques that use polarized light are essential for distinguishing between enantiomers.
Circular Dichroism (CD) Spectroscopy: This is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org Since enantiomers are mirror images, they will interact with circularly polarized light in an equal but opposite manner. An (R)-enantiomer might absorb more left-circularly polarized light at a certain wavelength, while the (S)-enantiomer will absorb more right-circularly polarized light at that same wavelength. This results in CD spectra that are mirror images of each other. The sign and magnitude of the CD signal are highly sensitive to the molecule's three-dimensional structure and conformation. nih.gov Therefore, CD spectroscopy can not only differentiate between the (R)- and (S)-enantiomers of this compound but also provide insights into their conformational properties in solution. rsc.orgresearchgate.net
Metabolism and Biotransformation Pathways of Cumenyl 2 Methylpropionaldehyde Isomers in Non Human Biological Systems
Oxidative Metabolic Pathways in in vivo and in vitro Animal Models
The initial phase of metabolism for many xenobiotics, including aldehydes, typically involves oxidative reactions. These processes, primarily occurring in the liver, aim to increase the polarity of the compound, facilitating its subsequent elimination.
Formation of Carboxylic Acid Metabolites
A primary and well-established metabolic pathway for aldehydes is their oxidation to the corresponding carboxylic acids. In the case of cumenyl-2-methylpropionaldehyde isomers, this would result in the formation of cumenyl-2-methylpropionic acid. For the para-isomer, this metabolite would be 3-(4-isopropylphenyl)-2-methylpropanoic acid, which could be further metabolized. While specific data for the ortho-isomer is unavailable, a similar conversion to 3-(2-isopropylphenyl)-2-methylpropanoic acid is anticipated. This oxidative conversion is a critical detoxification step, as carboxylic acids are generally less reactive than their aldehyde precursors.
Role of Aldehyde Dehydrogenases in Biotransformation
The enzymatic conversion of aldehydes to carboxylic acids is predominantly catalyzed by a superfamily of enzymes known as aldehyde dehydrogenases (ALDHs). These enzymes are found in various tissues, with the highest concentrations typically in the liver. ALDHs utilize NAD(P)+ as a cofactor to oxidize the aldehyde functional group. It is highly probable that various ALDH isozymes would be responsible for the biotransformation of cumenyl-2-methylpropionaldehyde isomers to their carboxylic acid derivatives in animal models. The specific isoforms involved and their kinetic parameters would require experimental investigation using, for example, liver microsomal or cytosolic fractions from relevant animal species.
Conjugation Reactions and Phase II Metabolism
Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates excretion.
Glucuronidation Mechanisms
Glucuronidation is a major Phase II metabolic pathway for a wide array of xenobiotics. This process involves the transfer of glucuronic acid from the cofactor uridine diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The primary carboxylic acid metabolites of cumenyl-2-methylpropionaldehyde isomers would be excellent candidates for glucuronidation, forming acyl glucuronides. These highly polar conjugates are readily eliminated in urine and/or bile.
Amino Acid Conjugation
Xenobiotic carboxylic acids can also undergo conjugation with amino acids. This pathway is particularly relevant for aromatic and arylacetic acids. The carboxylic acid metabolite of cumenyl-2-methylpropionaldehyde could potentially be conjugated with various amino acids, such as glycine, glutamate, carnitine, or taurine. This process typically involves the initial formation of a Coenzyme A thioester of the carboxylic acid, which then reacts with the amino group of the amino acid.
Coenzyme A (CoA) Conjugate Formation
As mentioned above, the formation of a Coenzyme A (CoA) thioester is a critical intermediate step in the amino acid conjugation of xenobiotic carboxylic acids. The carboxylic acid metabolite of cumenyl-2-methylpropionaldehyde would first be activated to its corresponding acyl-CoA thioester. This reaction is catalyzed by acyl-CoA synthetases. The resulting reactive thioester can then either enter into amino acid conjugation pathways or potentially be involved in other metabolic processes.
Summary of Potential Metabolic Pathways
The table below summarizes the likely metabolic transformations of cumenyl-2-methylpropionaldehyde isomers based on general xenobiotic metabolism.
| Metabolic Phase | Reaction Type | Enzyme Family | Putative Substrate | Putative Product |
| Phase I | Oxidation | Aldehyde Dehydrogenases (ALDHs) | 3-o-Cumenyl-2-methylpropionaldehyde | 3-(2-isopropylphenyl)-2-methylpropanoic acid |
| Phase II | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | 3-(2-isopropylphenyl)-2-methylpropanoic acid | 3-(2-isopropylphenyl)-2-methylpropanoic acid glucuronide |
| Phase II | Amino Acid Conjugation | Acyl-CoA Synthetases & Amino Acid N-acyltransferases | 3-(2-isopropylphenyl)-2-methylpropanoic acid-CoA | Glycine, Glutamate, Carnitine, or Taurine conjugates |
| Intermediate Step | Thioesterification | Acyl-CoA Synthetases | 3-(2-isopropylphenyl)-2-methylpropanoic acid | 3-(2-isopropylphenyl)-2-methylpropanoic acid-CoA |
It is crucial to reiterate that the metabolic pathways described herein are putative and based on established biochemical principles. Definitive identification and characterization of the metabolites of this compound and its isomers would necessitate dedicated in vivo and in vitro experimental studies in non-human biological systems.
Reductive Metabolic Pathways (e.g., Alcohol Formation)
A primary reductive pathway for aromatic aldehydes in non-human biological systems is the conversion of the aldehyde moiety to its corresponding primary alcohol. This biotransformation is a common detoxification step, as alcohols are often more readily conjugated and excreted than their aldehyde precursors.
In studies involving the para-isomer, 3-p-cumenyl-2-methylpropionaldehyde, the formation of the corresponding alcohol, known as cyclamen alcohol, has been identified as a metabolite. This reduction is catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), which utilize NADH or NADPH as cofactors to reduce the aldehyde group to a hydroxyl group. While direct studies on the ortho-isomer are limited, it is anticipated to undergo a similar reductive transformation to 3-o-cumenyl-2-methylpropanol.
Comparative Metabolic Studies Across Cumenyl-2-methylpropionaldehyde Isomers
The metabolic fate of cumenyl-2-methylpropionaldehyde is significantly influenced by both the substitution pattern on the aromatic ring and the specific biological species in which metabolism occurs.
The position of the isopropyl group on the phenyl ring (ortho-, meta-, or para-) is a critical determinant of the metabolic profile of cumenyl-2-methylpropionaldehyde isomers. This structural variation, known as the aryl substitution pattern, affects how metabolic enzymes interact with the molecule.
Research on the metabolism of other alkyl-substituted aromatic compounds suggests that the position of the alkyl group can direct whether metabolism occurs on the aromatic ring itself or on the alkyl side chain. nih.gov For cumenyl-2-methylpropionaldehyde, the para-isomer undergoes oxidation of the isopropyl group in addition to reactions at the aldehyde functional group. It is plausible that the ortho-isomer may exhibit a different metabolic profile due to steric hindrance, where the proximity of the bulky isopropyl group to the aldehyde side chain could influence the accessibility of enzymes to either site. For instance, the ortho-positioning might favor oxidation of the less hindered methyl group on the propionaldehyde (B47417) chain or alter the rate of reduction to the corresponding alcohol compared to the para-isomer. However, specific comparative studies on the metabolism of ortho- and para-cumenyl-2-methylpropionaldehyde are not extensively documented.
Significant variations in the metabolic profiles of cumenyl-2-methylpropionaldehyde isomers have been observed across different non-human species, reflecting differences in their enzymatic machinery. Studies comparing the metabolism of the para-isomer in rats and guinea pigs have highlighted these distinctions.
In rats, the metabolism of 3-p-cumenyl-2-methylpropionaldehyde leads to the formation of oxidized metabolites such as 4-isopropylbenzoic acid (cuminic acid) and its downstream products. Conversely, in guinea pigs, while oxidation also occurs, conjugation with glycine is a more prominent metabolic step. These differences underscore the importance of considering species-specific metabolic capacities when evaluating the biotransformation of xenobiotics.
Table 1: Comparative Metabolites of 3-p-Cumenyl-2-methylpropionaldehyde in Rat and Guinea Pig
| Metabolite | Rat | Guinea Pig | Metabolic Pathway |
|---|---|---|---|
| Cyclamen Alcohol | Detected | Detected | Reduction |
| 4-isopropylbenzoic acid (Cuminic Acid) | Detected | Detected | Oxidation |
Investigation of Enzyme Systems Involved in Biotransformation
The biotransformation of cumenyl-2-methylpropionaldehyde isomers is mediated by several families of enzymes ubiquitously present in biological systems. nih.gov The primary reactions of oxidation and reduction involve aldehyde dehydrogenases (ALDHs), alcohol dehydrogenases (ADHs), and aldo-keto reductases (AKRs). nih.govmdpi.com
Aldehyde Dehydrogenases (ALDHs): This superfamily of NAD(P)+-dependent enzymes is crucial for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.netwikipedia.org The conversion of cumenyl-2-methylpropionaldehyde to cumenyl-2-methylpropionic acid is a key oxidative step catalyzed by ALDHs, primarily in the liver. wikipedia.org
Alcohol Dehydrogenases (ADHs) and Aldo-Keto Reductases (AKRs): These enzymes are primarily responsible for the reductive pathway, converting the aldehyde to its alcohol form (e.g., cyclamen alcohol). mdpi.com This reaction is often reversible, allowing for a dynamic equilibrium between the aldehyde and alcohol forms within the cell.
Further metabolism, particularly the oxidation of the isopropyl side chain observed in the para-isomer, likely involves cytochrome P450 (CYP) monooxygenases. These enzymes are well-known for their role in hydroxylating alkyl side chains on aromatic compounds, initiating a pathway that can lead to the formation of benzoic acid derivatives. The specific isoforms of ADH, ALDH, and CYP enzymes involved in the metabolism of the different cumenyl-2-methylpropionaldehyde isomers have not been fully elucidated and may vary between species.
Table of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | 3-(2-isopropylphenyl)-2-methylpropanal |
| 3-p-Cumenyl-2-methylpropionaldehyde | Cyclamen aldehyde; 3-(4-isopropylphenyl)-2-methylpropanal |
| 3-m-Cumenyl-2-methylpropionaldehyde | 3-(3-isopropylphenyl)-2-methylpropanal |
| Cyclamen Alcohol | 3-(4-isopropylphenyl)-2-methylpropan-1-ol |
| 3-o-Cumenyl-2-methylpropanol | 3-(2-isopropylphenyl)-2-methylpropan-1-ol |
| 4-isopropylbenzoic acid | Cuminic acid |
Structure Biochemical Interaction Relationships for Cumenyl 2 Methylpropionaldehyde Analogues
Impact of Structural Variations on Metabolic Enzyme Substrate Specificity
The specificity of metabolic enzymes for their substrates is a critical determinant of a compound's metabolic profile. Enzymes such as aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH) are key players in the metabolism of aldehydes. researchgate.netnih.gov The structural characteristics of a cumenyl-2-methylpropionaldehyde analogue, including the nature and position of substituents on the aromatic ring and the structure of the alkyl chain, significantly influence its recognition and processing by these enzymes.
Research on various aromatic aldehydes has demonstrated that the substrate specificity of metabolic enzymes is highly dependent on the steric and electronic properties of the substrate. For instance, the size and electronic nature of a substituent on the aromatic ring can either facilitate or hinder the binding of the molecule to the active site of an enzyme. Studies on aldehyde dehydrogenase have shown that the enzyme's activity can be drastically affected by the nature of the substituent on a benzaldehyde (B42025) substrate. nih.gov
Interactive Table: Hypothetical Substrate Specificity of Aldehyde Dehydrogenase for Cumenyl-2-methylpropionaldehyde Analogues.
| Analogue | Ring Substituent | Alkyl Chain Modification | Predicted Relative ALDH Activity |
| 3-o-Cumenyl-2-methylpropionaldehyde | Ortho-cumenyl | 2-methyl | Low |
| 3-p-Cumenyl-2-methylpropionaldehyde | Para-cumenyl | 2-methyl | Moderate |
| 3-o-Tolyl-2-methylpropionaldehyde | Ortho-tolyl | 2-methyl | Moderate-Low |
| 3-p-Tolyl-2-methylpropionaldehyde | Para-tolyl | 2-methyl | High |
| 3-o-Cumenylpropionaldehyde | Ortho-cumenyl | None | Moderate-Low |
Design Principles for Modulating Biotransformation Pathways through Structural Modification
The understanding of structure-metabolism relationships allows for the rational design of molecules with desired metabolic profiles. By strategically modifying the chemical structure of cumenyl-2-methylpropionaldehyde analogues, it is possible to direct their biotransformation towards specific pathways, potentially enhancing desired effects or mitigating unwanted metabolic outcomes.
Ortho-Methyl Substitution as a Metabolic Blocker
One of the key strategies to modulate the metabolism of aromatic compounds is the introduction of a so-called "metabolic blocker." An ortho-methyl group can act as such a blocker, sterically hindering the approach of the substrate to the active site of a metabolic enzyme. This steric hindrance can significantly slow down the rate of metabolism. nih.gov
In the context of cumenyl-2-methylpropionaldehyde, the "cumenyl" group itself, being an isopropylphenyl group, already presents significant steric bulk. When this bulky group is in the ortho position relative to the propionaldehyde (B47417) side chain, it is expected to create substantial steric hindrance around the aldehyde functional group. This would likely impede the access of enzymes like aldehyde dehydrogenase, which are responsible for oxidizing the aldehyde to a carboxylic acid. Research on halo-substituted benzaldehydes has shown that enzymatic oxidation by microsomal aldehyde dehydrogenase is strongly influenced by the steric effects of ortho-substituents, with the oxidation of a 4-bromobenzaldehyde (B125591) being over 30 times faster than its ortho-isomer. nih.gov This principle suggests that this compound would be metabolized at a slower rate compared to its para-isomer, 3-p-cumenyl-2-methylpropionaldehyde.
Exploration of Steric and Electronic Effects on Biochemical Processing
Beyond the simple presence of a blocking group, the interplay of steric and electronic effects of various substituents on the aromatic ring governs the biochemical processing of cumenyl-2-methylpropionaldehyde analogues.
Steric Effects: The size and shape of substituents can influence how a molecule fits into the active site of an enzyme. Larger substituents in the ortho position are generally expected to decrease the rate of metabolism by aldehyde dehydrogenases due to steric clashes. nih.gov However, for other enzymes, the conformational changes induced by these substituents might lead to unexpected metabolic outcomes.
Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity of the aldehyde group and the aromatic ring. Electron-donating groups can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation by certain enzymes. Conversely, electron-withdrawing groups can decrease the electron density. For instance, in the context of aldehyde oxidase (AOX) metabolism, the introduction of electron-donating groups in the ortho position of the amine counterpart of amides was found to result in the best metabolism rate. pnas.org While this applies to amides, it illustrates the importance of electronic effects in enzymatic reactions. The cumenyl group is generally considered to be an electron-donating group, which could influence the metabolic profile of the molecule.
Theoretical Models for Predicting Metabolic Fates Based on Structure
The prediction of the metabolic fate of novel compounds is a crucial aspect of drug discovery and chemical safety assessment. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, offer a rapid and cost-effective means to predict the metabolic liabilities of molecules based on their structure. researchgate.netnih.govresearchgate.net
These models use computational algorithms to correlate the structural features of a set of compounds with their observed metabolic activities. For aromatic aldehydes, QSAR models can be developed to predict their potential to be metabolized by specific enzymes or to identify potential sites of metabolism. researchgate.net These models often incorporate a variety of molecular descriptors that quantify different aspects of a molecule's structure, including its size, shape, hydrophobicity, and electronic properties.
Several in silico tools and platforms, such as BioTransformer, Meteor, and TIMES, can predict the metabolites of a given chemical by applying known biotransformation rules. nih.gov These tools can generate a list of potential phase I and phase II metabolites, providing valuable insights into the likely metabolic pathways of a compound like this compound. While these predictions require experimental verification, they serve as a valuable guide for further investigation. For aldehyde oxidase, specific in silico models have been developed to predict sites of metabolism, which could be adapted for other aldehyde-metabolizing enzymes. nih.gov
Interactive Table: Theoretical Metabolic Profile of this compound.
| Predicted Metabolic Reaction | Predicted Metabolite | Responsible Enzyme Class (Hypothetical) |
| Aldehyde Oxidation | 3-o-Cumenyl-2-methylpropionic acid | Aldehyde Dehydrogenase (ALDH) |
| Aldehyde Reduction | 3-o-Cumenyl-2-methylpropan-1-ol | Aldehyde Reductase |
| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 (CYP) |
| Benzylic Hydroxylation | 3-(o-(1-hydroxy-1-methylethyl)phenyl)-2-methylpropionaldehyde | Cytochrome P450 (CYP) |
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 O Cumenyl 2 Methylpropionaldehyde
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-o-Cumenyl-2-methylpropionaldehyde. nih.gov This powerful combination allows for the separation of individual components from a mixture, followed by their identification based on their unique mass fragmentation patterns.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds interact with this phase differently based on their boiling points and polarity, causing them to travel through the column at different speeds. This process separates the components of the mixture. As each separated component elutes from the column, it enters the mass spectrometer.
Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the molecule. By comparing the obtained mass spectrum with reference libraries (like NIST or Wiley), the identity of this compound can be unequivocally confirmed. The purity is assessed by the relative area of the compound's peak in the total ion chromatogram (TIC), which ideally should show a single, dominant peak. sci-hub.cat
| Parameter | Typical Value/Condition |
| GC System | Agilent GC with Electronic Pneumatic Control (EPC) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow mode |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Quadrupole Mass Selective Detector (MSD) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-400 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
A significant challenge in gas chromatography is the variability of retention times from one analysis to another and between different instruments. nih.govresearchgate.net Factors such as minor fluctuations in carrier gas flow, oven temperature, or column degradation can cause shifts in the time a compound elutes, complicating identification. nih.govresearchgate.net Retention Time Locking (RTL) is a sophisticated technique designed to counteract these variations and ensure high reproducibility. nih.govgcms.cz
RTL works by adjusting the carrier gas pressure (or flow) to force a specific, user-chosen "locking" compound to elute at a precise, predetermined time. youtube.com This is achieved by performing a series of calibration runs of the locking compound at different inlet pressures. youtube.com The software then creates a calibration curve of retention time versus pressure and uses this relationship to calculate the exact pressure needed to achieve the locked retention time in subsequent analytical runs. youtube.com
By locking the retention time of a reference compound, the retention times of all other compounds in the chromatogram, including this compound, also become highly consistent and predictable. This enhances the reliability of identification, especially when dealing with isomers that may have very similar mass spectra but slightly different retention times. gcms.cz It also facilitates the transfer of analytical methods between different GC systems without the need for extensive re-validation. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for quantitative analysis and the separation of isomers that may be challenging to resolve by GC. The compound this compound has positional isomers (e.g., p-cumenyl and m-cumenyl derivatives). HPLC can effectively separate these isomers, which is crucial as their fragrance properties and biological activities can differ significantly.
In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. For separating isomers of aromatic aldehydes, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The subtle differences in the polarity and shape of the isomers lead to different retention times, allowing for their separation and individual quantification. A UV detector is typically used, set to a wavelength where the aromatic ring of the cumenyl group exhibits strong absorbance.
| Parameter | Typical Value/Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. iupac.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to piece together the molecular structure.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aldehyde proton (-CHO), the protons on the aromatic ring, the methine proton (CH), the methylene (B1212753) protons (-CH₂-), and the various methyl groups (-CH₃). The splitting pattern (multiplicity) of each signal, governed by the n+1 rule, reveals the number of neighboring protons, allowing for the connectivity of the fragments to be established. youtube.com
¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its type (e.g., carbonyl, aromatic, alkyl).
By analyzing the chemical shifts, integration (relative number of protons), and coupling patterns in these spectra, the precise arrangement of atoms, including the ortho- substitution on the benzene (B151609) ring, can be confirmed.
| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 9.7 | Doublet |
| Aromatic (Ar-H) | 7.0 - 7.4 | Multiplets |
| Isopropyl (-CH(CH₃)₂) | 2.8 - 3.0 | Septet |
| Propionaldehyde (B47417) (-CH(CH₃)-) | 2.6 - 2.8 | Multiplet |
| Propionaldehyde (-CH₂-) | 2.9 - 3.1 | Doublet of Doublets |
| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.3 | Doublet |
| Propionaldehyde (-CH(CH₃)-) | 1.0 - 1.1 | Doublet |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups present in a molecule. iupac.org These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum provides clear evidence for its key structural features:
A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the aldehyde group.
Absorption bands in the 2720 cm⁻¹ and 2820 cm⁻¹ region (Fermi doublets) are indicative of the C-H stretch of the aldehyde proton.
Multiple bands in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene groups.
Bands in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring.
Bands in the 750-800 cm⁻¹ region can help confirm the ortho-substitution pattern on the benzene ring.
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, offering complementary data on the aromatic ring and C-C backbone vibrations.
| Functional Group | Vibration Type | Characteristic IR Absorption (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 (Fermi doublet) |
| Carbonyl C=O | Stretch | 1720 - 1740 (strong) |
| Alkyl C-H | Stretch | 2850 - 2970 |
| Aromatic C=C | Stretch | ~1600 and ~1475 |
| Aromatic C-H | Bend (out-of-plane) | ~760 (ortho-disubstitution) |
Development of Novel Detection and Quantification Methods
To meet the increasing demands for higher sensitivity and selectivity, especially for trace-level analysis in complex matrices, novel detection methods are continuously being developed. For aromatic aldehydes, this includes the use of tandem mass spectrometry (GC-MS/MS). This technique adds another layer of specificity by selecting a precursor ion from the initial mass spectrum, fragmenting it further, and then analyzing the resulting product ions. srce.hrresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for more accurate quantification at lower concentrations. researchgate.net
Furthermore, chemometric methods are being applied to resolve complex chromatographic data. sci-hub.cat When isomers or other compounds co-elute (elute at the same time), their mass spectra can overlap, making individual identification and quantification difficult. Chemometric deconvolution algorithms can mathematically separate the individual mass spectra from the overlapped data, enabling the identification of components that are not chromatographically resolved. sci-hub.cat These advanced approaches represent the cutting edge of analytical science, ensuring the robust and reliable characterization of compounds like this compound.
Environmental Behavior and Degradation Mechanisms of Cumenyl 2 Methylpropionaldehydes
Biotic Degradation in Aquatic and Terrestrial Systems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic pollutants from aquatic and terrestrial environments.
Aldehydes are not typically accumulated by most microorganisms; instead, they are often rapidly converted into other substances. nih.gov The microbial metabolism of aldehydes can proceed via two main pathways: oxidation to the corresponding carboxylic acid or reduction to the corresponding alcohol. nih.govresearchgate.net
Studies on halogenated aromatic aldehydes using anaerobic bacterial consortia from marine sediments demonstrated that the principal metabolites were the corresponding carboxylic acids. researchgate.net This oxidation was consistently accompanied by a partial reduction of the aldehyde group to a hydroxymethyl group (alcohol), accounting for 3% to 30% of the transformed products. researchgate.net It is plausible that 3-o-cumenyl-2-methylpropionaldehyde undergoes similar transformations, being converted by microbial action to 3-o-cumenyl-2-methylpropionic acid and 3-o-cumenyl-2-methylpropanol.
The biodegradability of fragrance materials is a key factor in their removal during wastewater treatment, with removal efficiencies ranging from 80% to over 99%, depending on the compound's properties and the treatment process. researchgate.net
The breakdown of aldehydes by living organisms is known as aldehyde catabolism. condorchem.com This is a fundamental biological process, as aldehydes are common metabolic intermediates. researchgate.net Microorganisms have developed various enzymatic strategies to process aldehydes. For instance, some bacteria utilize aldehyde reductases for conversions. nih.gov
In many metabolic pathways, aldehydes are transient molecules. For example, some species of Erwinia can catabolize certain amino alcohols to aldehydes, which are then used as a nitrogen source for growth. Similarly, Achromobacter species can convert amino alcohols to aldehydes and then further metabolize the aldehydes as a source of both carbon and nitrogen. researchgate.net The catabolic pathway can involve intermediates such as the corresponding propionate (B1217596) and propionyl-CoA.
The ability to degrade aromatic compounds is widespread among various bacterial genera. This capability is crucial for the environmental breakdown of pollutants like cumenyl-2-methylpropionaldehydes.
Table 2: Examples of Bacterial Genera Capable of Degrading Aromatic Compounds
| Genus |
|---|
| Arthrobacter |
| Burkholderia |
| Mycobacterium |
| Pseudomonas |
| Rhodococcus |
| Sphingomonas |
Source:
Distribution and Fate in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a primary conduit for fragrance ingredients to enter the aquatic environment. researchgate.netresearchgate.net The fate of these compounds in WWTPs depends on a combination of their physical-chemical properties and their susceptibility to biodegradation. researchgate.net
Removal processes in a WWTP include sorption to sludge and biological transformation. nih.gov For compounds with a low sorption coefficient (Kd < 300 L/kg), removal is mainly due to biological transformation. nih.gov More hydrophobic compounds, like the fragrance ingredients HHCB and AHTN, are removed primarily by sorption onto sludge. nih.gov
Table 3: Removal Efficiencies of Selected Fragrance Materials in Wastewater Treatment
| Compound | Influent Conc. (µg/L) | Effluent Conc. (µg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Fragrance Material Group 1 | 0.3 - 154 | 0.005 - 1.7 | 80 - 99.9 |
Note: Data represents a range for 16 different fragrance materials studied. Source: researchgate.net
Predicted Environmental Concentrations and Modeling Approaches
The assessment of potential environmental risk for commercial chemicals like cumenyl-2-methylpropionaldehydes relies on comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). Since comprehensive environmental monitoring data for every chemical is often unavailable, standardized modeling approaches are employed to estimate the concentrations likely to be found in various environmental compartments.
Modeling Approaches: The EUSES Model
In the European Union, the European Union System for the Evaluation of Substances (EUSES) is a key tool for estimating the environmental concentrations of chemicals. nih.govrivm.nl This comprehensive model calculates PECs for various protection targets, including the aquatic environment (water and sediment), the terrestrial environment (soil), and the atmosphere. nih.gov EUSES integrates information on a substance's production volume, use patterns, physicochemical properties, and environmental fate (degradation and partitioning) to predict its distribution and concentration. rivm.nl
The model calculates PECs on both a local and regional scale. nih.gov
Local PEC (PEClocal): This estimates the concentration in a specific environmental compartment receiving a direct emission from a point source, such as a wastewater treatment plant (STP) effluent stream or an industrial facility.
Regional PEC (PECregional): This represents the background concentration in a standardized, larger "generic" region, resulting from multiple diffuse and point sources. nih.gov
The final PEC for a given compartment is the sum of the local and regional contributions (PECtotal = PEClocal + PECregional).
Key inputs required for EUSES modeling include:
Production Volume: The total tonnage of the substance manufactured or imported.
Use Patterns and Emission Factors: Information on how the substance is used (e.g., in cosmetics, cleaning products) determines its release pathways. Environmental Release Categories (ERCs) provide default emission fractions for different use scenarios.
Physicochemical Properties: Data such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) govern how the chemical partitions between air, water, soil, and sediment.
Degradation Rates: Biodegradation half-lives in water, soil, and sediment are critical for determining the persistence of the substance. For instance, some forms of cyclamen aldehyde are classified as inherently biodegradable. givaudan.com
STP Removal Efficiency: The model simulates the removal of the substance in a standard sewage treatment plant, a primary entry point for many consumer product ingredients into the environment.
Predicted Environmental Concentrations for 3-(p-cumenyl)-2-methylpropionaldehyde (as a Surrogate)
The following tables provide illustrative PEC values for 3-(p-cumenyl)-2-methylpropionaldehyde, derived from environmental risk assessments. These values are calculated based on specific use scenarios and tonnages as reported in regulatory dossiers, such as those submitted under REACH. europa.eu
Table 1: Illustrative Predicted Environmental Concentrations (PEC) in the Aquatic Compartment
| Parameter | Value | Unit | Notes |
| PEClocal (Surface Water - Effluent) | 0.002 | mg/L | Concentration in freshwater receiving STP effluent. |
| PEClocal (Sediment) | 1.13 | mg/kg wwt | Local concentration in sediment, assuming equilibrium with surface water. |
| PECregional (Surface Water) | 0.0002 | mg/L | Background concentration in a standard regional environment. |
| PECtotal (Surface Water) | 0.0022 | mg/L | Sum of local and regional concentrations. |
This interactive table is based on representative data from environmental risk assessments for fragrance ingredients.
Table 2: Illustrative Predicted Environmental Concentrations (PEC) in Other Compartments
| Parameter | Value | Unit | Notes |
| PEC (Agricultural Soil) | 0.205 | mg/kg wwt | Concentration resulting from the application of sewage sludge to agricultural land. |
| PEC (Air) | 0.00018 | mg/m³ | Predicted concentration in the atmospheric compartment. |
This interactive table is based on representative data from environmental risk assessments for fragrance ingredients.
These predicted concentrations are fundamental to the risk characterization process. They are compared against the Predicted No-Effect Concentrations (PNECs) for various environmental organisms. If the PEC/PNEC ratio is less than 1, the risk is generally considered to be controlled.
3 O Cumenyl 2 Methylpropionaldehyde As a Chemical Intermediate in Synthesis
Precursor in the Synthesis of Related Aldehydes and Alcohols
The chemical reactivity of the aldehyde group is central to the role of 3-o-cumenyl-2-methylpropionaldehyde as a precursor. As a saturated aldehyde, it can undergo both reduction and oxidation reactions to yield corresponding alcohols and carboxylic acids, respectively.
The reduction of the aldehyde functionality leads to the formation of the corresponding primary alcohol, 3-o-cumenyl-2-methylpropanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol often possesses different sensory or chemical properties, making it a target molecule for applications in fragrances or as a subsequent chemical intermediate. For the structurally related para-isomer (cyclamen aldehyde), its use in the synthesis of cyclamen alcohol is a documented example of this transformation. sfdchem.com
Conversely, oxidation of the aldehyde group yields 3-o-cumenyl-2-methylpropanoic acid. This conversion can be accomplished with various oxidizing agents. The resulting carboxylic acid introduces a new functional group that can be used for further molecular elaboration, such as the formation of esters or amides.
The synthesis of this compound itself illustrates its relationship with other aldehydes. The more common para-isomer is synthesized via a crossed-aldol condensation between 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) and propionaldehyde (B47417), which forms an unsaturated aldehyde intermediate. sfdchem.comchemicalbook.com This intermediate is then hydrogenated to yield the final saturated aldehyde. sfdchem.comchemicalbook.com This production process places the compound firmly within a network of related aldehydes, where it is synthesized from simpler aldehyde precursors.
Table 1: Key Synthetic Transformations of the Aldehyde Group
| Reactant | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| This compound | Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-o-Cumenyl-2-methylpropanol |
Role in the Production of Fungicides and Fungistatic Substances
Beyond the fragrance industry, evidence points to the utility of cumenyl aldehydes as intermediates in the agrochemical sector. Specifically, the related compound cyclamen aldehyde (the para-isomer) is noted as an intermediate for the preparation of fungicides and fungistatic substances. sfdchem.comchemicalbook.com This indicates that the molecular scaffold of cumenyl-2-methylpropionaldehyde is recognized for its potential in developing molecules with biological activity.
Research into the structure-activity relationships of antifungal compounds provides further support for this role. Studies on cinnamaldehyde (B126680) and its analogs have shown that the aldehyde group is a key feature for antifungal activity. nih.govresearchgate.net Furthermore, one study highlighted that the presence of a methyl group in the ortho position on the phenyl ring could have a "considerable influence on the inhibitory action" against certain fungi. nih.govresearchgate.net This finding is directly relevant to this compound, as it possesses this specific structural feature. The combination of the reactive aldehyde and the ortho-substituted cumenyl group suggests its potential as a precursor for novel fungicidal or fungistatic agents.
Utilization in the Synthesis of Complex Organic Molecules
In organic chemistry, aldehydes are considered versatile building blocks for constructing more complex molecules, and this compound is no exception. guidechem.com Its utility stems from the reactivity of the aldehyde group, which can participate in a wide array of carbon-carbon bond-forming reactions. These reactions allow for chain extension and the introduction of new functional groups and stereocenters, paving the way for intricate molecular architectures.
Examples of reactions where this compound could serve as a key starting material include:
Wittig Reaction: Reaction with a phosphonium (B103445) ylide to convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols with a new carbon substituent.
Aldol (B89426) and Knoevenagel Condensations: These reactions use the aldehyde as an electrophile to form β-hydroxy aldehydes/ketones or α,β-unsaturated systems, respectively, creating more functionalized and complex structures.
The compound itself is synthesized from simpler precursors like isopropylbenzene and methacrolein (B123484) derivatives through processes such as the Friedel-Crafts reaction. sfdchem.com This positions it as an intermediate of moderate complexity that can be readily prepared and then used for further synthetic diversification.
Catalyst or Reagent in Organic Reactions
In the context of chemical reactions, this compound functions as a reactant or substrate, meaning it is consumed during the chemical transformation to form a new product. There is no evidence in the reviewed scientific literature to suggest that it is used as a catalyst. A catalyst, by definition, increases the rate of a chemical reaction without being consumed itself. This compound does not fit this role. Instead, it is the starting material upon which chemical operations are performed to achieve a target molecule, such as the corresponding alcohol or more complex derivatives.
Computational Chemistry and Theoretical Studies on 3 O Cumenyl 2 Methylpropionaldehyde
Molecular Modeling and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. q-bio.orgmdpi.comcanterbury.ac.uknih.gov These methods can be used to determine the optimized geometry, vibrational frequencies, and various electronic properties of 3-o-cumenyl-2-methylpropionaldehyde.
For instance, a DFT study on 4-hydroxybenzaldehyde, a related aromatic aldehyde, utilized the B3LYP level of theory with a 6-31G(d,p) basis set to simulate its molecular structure and electronic spectrum. mdpi.com A similar approach could be applied to this compound to identify its most stable conformers. The presence of the ortho-cumenyl group introduces significant steric considerations, and DFT calculations could predict the preferred rotational orientations of the cumenyl and methylpropionaldehyde moieties.
Semi-empirical methods, which are computationally less demanding than DFT, can also be employed for a preliminary exploration of the conformational space, identifying a set of low-energy structures that can then be further refined using higher-level theoretical methods. tandfonline.com
Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound
| Property | Predicted Value |
| Optimized Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | -X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
This table presents hypothetical data that would be generated from a DFT calculation. The values are placeholders and would need to be determined by actual quantum chemical calculations.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govresearchgate.netsynsilico.com For a fragrance molecule like this compound, MD simulations could be used to understand its diffusion and partitioning behavior, for example, in a complex mixture or its release from a carrier matrix. wpmucdn.com
In a typical MD simulation, the molecule would be placed in a simulation box, often with a solvent like water, and the trajectories of all atoms would be calculated over a period of time based on a force field. wikipedia.orgcompchems.comfiveable.me Analysis of these trajectories can reveal the accessible conformations, the timescale of conformational changes, and the nature of intermolecular interactions. Recent reviews have highlighted the application of MD simulations in understanding the interactions of aroma compounds with cyclodextrins, which are used to enhance their stability and solubility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental fate. perfumerflavorist.comnih.gov These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. oup.comresearchgate.netresearchgate.net
The first step in developing a QSAR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. For this compound, these descriptors would capture its key physicochemical properties. Various software packages are available to calculate a wide range of descriptors, including constitutional, topological, geometric, and electronic descriptors.
Table 2: Examples of Physicochemical Descriptors for QSAR Modeling of this compound
| Descriptor Type | Example Descriptor |
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Wiener Index, Balaban Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, Polarizability |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) |
This table provides examples of descriptors that would be calculated for use in a QSAR model.
Once the descriptors are calculated, they can be used to build a QSAR model that predicts specific environmental fate characteristics, such as biodegradability, soil sorption, and aquatic toxicity. oup.com For aldehydes, QSAR models have been developed to predict their aquatic toxicity to various organisms. oup.com These models often use descriptors like the octanol-water partition coefficient (log K_ow) to quantify the hydrophobicity of the molecule, which is a key factor in its environmental distribution and bioavailability. oup.com
For this compound, a QSAR model could be developed or an existing model for aldehydes could be used to predict its potential for bioaccumulation and persistence in the environment. The structural features, such as the bulky cumenyl group and the aldehyde functional group, would be key determinants of its environmental behavior.
In silico Prediction of Metabolic Pathways and Enzyme Interactions
In silico tools can be used to predict the metabolic fate of xenobiotic compounds, such as this compound, in biological systems. tandfonline.comresearchgate.netnih.gov These tools utilize databases of known metabolic reactions and algorithms to predict the likely metabolites that would be formed. springernature.compathbank.orgnih.govresearchgate.net
The metabolism of xenobiotics is typically divided into Phase I and Phase II reactions. q-bio.org For this compound, Phase I metabolism would likely involve oxidation of the aldehyde group to a carboxylic acid, a common metabolic pathway for aldehydes. mdpi.com Hydroxylation of the aromatic ring or the alkyl side chain by cytochrome P450 enzymes is also a possibility. acs.orgacs.orgresearchgate.net
Phase II metabolism would then involve the conjugation of the resulting metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.
Several expert systems and software tools are available for predicting metabolic pathways, such as BioTransformer, Meteor, and TIMES (Tissue Metabolism Simulator). nih.gov These tools can provide a list of potential metabolites and the enzymes likely involved in their formation. Understanding the potential metabolic pathways of this compound is important for assessing its potential for bioactivation to more reactive species or its detoxification and clearance from the body.
Table 3: Hypothetical Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Metabolite |
| Aldehyde Oxidation | 3-o-Cumenyl-2-methylpropionic acid |
| Aromatic Hydroxylation | Hydroxy-3-o-cumenyl-2-methylpropionaldehyde |
| Alkyl Hydroxylation | 3-(hydroxy-o-cumenyl)-2-methylpropionaldehyde |
| Glucuronidation (of acid) | 3-o-Cumenyl-2-methylpropionic acid glucuronide |
This table presents hypothetical metabolites based on common metabolic transformations of similar chemical structures.
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics provides essential tools for the analysis and comparison of chemical compounds, leveraging computational techniques to predict properties and identify structurally similar molecules within vast databases. For a compound like this compound, chemoinformatic approaches are crucial for understanding its potential chemical space and identifying related structures that may share similar characteristics. These computational methods are often faster and more economical than traditional experimental approaches for initial screening and analysis.
The foundation of chemoinformatic analysis lies in the calculated properties of a molecule. These descriptors, derived from the compound's structure, provide a quantitative profile that can be used for comparison and modeling. Publicly available chemical databases are rich sources for these computed properties.
Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.286 g/mol |
| Exact Mass | 190.135765193 |
| XLogP3-AA | 3.3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 14 |
| Complexity | 174 |
| Data sourced from Guidechem guidechem.com |
Database mining is a key chemoinformatic strategy used to uncover compounds that are related to a query molecule. This process involves searching large chemical libraries, such as PubChem, for molecules with shared structural motifs, similar physical properties, or comparable computed descriptors. This methodology is instrumental in structure-activity relationship (SAR) studies, where the goal is to identify how specific structural features influence a compound's activity. researchgate.net
For this compound, database mining can reveal a network of related compounds, including precursors, isomers, and other derivatives. The ortho-isopropylphenyl group is a key structural feature, and searches can be tailored to find other molecules containing this moiety. An analysis of chemical databases identifies several compounds related to this compound through their structural components or potential synthetic pathways.
Compounds Related to this compound Identified Through Database Mining
| Compound Name | CAS Number | Relationship |
| o-Cumenyl Chloroformate | 42571-81-3 | Potential precursor/related derivative |
| 2-hydroxy-2-methylpropionaldehyde | 20818-81-9 | Shares the 2-methylpropionaldehyde core |
| 2-chloro-2-methylpropionaldehyde | 917-93-1 | Shares the 2-methylpropionaldehyde core |
| 3-(p-cumenyl)propionaldehyde | 7775-00-0 | Positional isomer (para-cumenyl) |
| Ether, p-cumenyl vinyl | 96418-70-1 | Related cumenyl derivative |
| Data sourced from Guidechem guidechem.com |
The identification of positional isomers like 3-(p-cumenyl)propionaldehyde (an isomer of cyclamen aldehyde) is particularly significant. nih.gov Comparing the computed and experimental data between ortho-, meta-, and para-isomers allows researchers to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can help predict the properties and activities of novel, unsynthesized derivatives, thereby guiding future research efforts in a more targeted and efficient manner.
Emerging Research Avenues and Future Perspectives for 3 O Cumenyl 2 Methylpropionaldehyde Research
Exploration of Undiscovered Synthetic Routes for the o-Isomer
The synthesis of ortho-substituted aromatic compounds presents a distinct challenge compared to their para- and meta-counterparts due to steric hindrance. Future research must focus on developing novel and efficient synthetic pathways to 3-o-cumenyl-2-methylpropionaldehyde. A primary challenge is the regioselective introduction of the cumenyl (isopropyl) group at the ortho position of a benzene (B151609) derivative, which can then be converted to the target aldehyde.
Promising strategies involve transition-metal-catalyzed C-H activation and directed ortho-alkylation. For instance, methods using rhodium(III) researchgate.net or rhenium orgsyn.org catalysts have shown success in the regioselective ortho-alkylation of phenols, which could serve as precursors. researchgate.netorgsyn.org Another approach involves a dearomatization-rearomatization strategy using palladium catalysis for the ortho-alkylation of phenols with primary alcohols. nih.gov Friedel-Crafts alkylation, a classic method, often yields mixtures and is difficult to control for ortho-selectivity, but modern catalytic systems, such as dual ZnCl2/camphorsulfonic acid (CSA) catalysis, have shown promise for favoring ortho-alkylation. researchgate.netchemrxiv.org
Once the ortho-cumenyl benzene precursor is obtained, the final propionaldehyde (B47417) side chain can be introduced. Methods like the hydroformylation of an appropriate ortho-cumenyl substituted alkene would be a direct route. numberanalytics.com
A proposed research workflow for developing a synthetic route is outlined below:
Table 1: Proposed Research Workflow for o-Isomer Synthesis| Step | Research Action | Rationale | Key Challenges |
| 1 | Precursor Synthesis | Investigate directed ortho-alkylation of phenol (B47542) or a related starting material with an isopropyl source. | Achieving high regioselectivity; avoiding polyalkylation; catalyst cost and sensitivity. orgsyn.org |
| 2 | Side-Chain Attachment | Functionalize the ortho-cumenyl precursor to introduce a C3 side chain (e.g., via Grignard reaction followed by oxidation or Wittig reaction). | Multi-step process may lower overall yield; purification of intermediates. |
| 3 | Aldehyde Formation | Perform hydroformylation on an alkene precursor or oxidation of a primary alcohol precursor to form the final aldehyde. | Controlling chemoselectivity; avoiding over-oxidation to carboxylic acid. numberanalytics.com |
| 4 | Process Optimization | Systematically vary catalysts, solvents, and reaction conditions to maximize yield and purity of the o-isomer. | Balancing reaction rate, selectivity, and scalability. |
Deeper Understanding of Isomeric Differences in Biological Systems
The positioning of the bulky cumenyl group is expected to cause significant differences in how the ortho- and para-isomers interact with biological systems, such as olfactory receptors or metabolic enzymes. The steric hindrance from the ortho-substituent could dramatically alter the molecule's ability to fit into specific binding pockets.
Future research should focus on comparative studies. In the fragrance industry, it is well-established that isomers can have vastly different scents, and the ortho-isomer of a compound may have a unique odor profile or intensity compared to its para-isomer. researchgate.net Investigating the olfactive properties of pure this compound is a primary research goal. This involves not only sensory panel evaluations but also in-vitro assays with panels of human olfactory receptors to deconstruct the molecular basis of its scent. The study of how substituents affect the reactivity and properties of aromatic rings is a mature field, and these principles can guide hypotheses. tiktok.com
Table 2: Comparative Properties for Isomeric Investigation
| Property | This compound (Hypothesized) | 3-p-Cumenyl-2-methylpropionaldehyde (Known) | Research Question |
|---|---|---|---|
| Molecular Shape | More globular, sterically hindered aldehyde group. | More linear, extended structure. | How does shape impact binding to olfactory and metabolic receptors? |
| Odor Profile | Unknown. Potentially different note (e.g., woody, spicy) due to altered receptor interaction. | Floral, cyclamen-like scent. | What is the distinct odor profile of the pure o-isomer? researchgate.net |
| Receptor Affinity | Potentially lower or different affinity for receptors that bind the p-isomer. | Established binding profile for specific scent perception. | Which specific olfactory receptors does the o-isomer activate or inhibit? |
| Metabolic Stability | May be metabolized slower due to steric shielding of the aromatic ring and aldehyde group. | Known metabolic pathways. | Is the o-isomer more or less susceptible to enzymatic degradation? |
Advanced Biotransformation Studies in Non-Standard Models
Biotransformation studies are crucial for understanding the metabolic fate of a compound. While standard models provide baseline data, exploring non-standard biological systems, such as diverse bacterial or fungal strains, can reveal novel metabolic pathways and potentially lead to the production of unique metabolites. mdpi.com Bacteria, in particular, possess a vast and diverse enzymatic toolbox for degrading aromatic compounds. mdpi.comnih.govresearchgate.net
Future studies should expose this compound to a curated library of microorganisms known for their ability to metabolize complex aromatics. For example, acetogenic bacteria like Clostridium formicoaceticum are known to metabolize aromatic aldehydes. nih.gov The steric hindrance of the ortho-cumenyl group may inhibit typical enzymatic attacks (e.g., hydroxylation) on the aromatic ring, forcing alternative and potentially novel biotransformation reactions. nih.gov Research could focus on identifying microbes that can perform reactions such as:
Hydroxylation at less hindered positions of the aromatic ring.
Oxidation or reduction of the aldehyde group to the corresponding carboxylic acid or alcohol.
Degradation of the isopropyl group.
Ring cleavage via dioxygenase enzymes. nih.gov
Integration of Omics Technologies for Metabolic Pathway Elucidation
To gain a comprehensive understanding of how biological systems respond to this compound, integrating various "omics" technologies is essential. This approach moves beyond single-endpoint measurements to provide a holistic view of the molecular changes induced by the compound. When a biological system is exposed to the o-isomer, metabolomics can identify the resulting metabolites, while transcriptomics can reveal which genes and enzymatic pathways are activated or suppressed to process the compound. nih.govresearchgate.netnih.gov
A proposed research strategy would involve:
Metabolomics: Using GC-MS and LC-MS to identify and quantify the parent compound and its metabolites in a model system (e.g., microbial culture, plant cell culture) over time. researchgate.netnih.gov This would map the biotransformation products.
Transcriptomics: Concurrently using RNA-sequencing to analyze the gene expression profile of the model system. This would identify the specific genes (e.g., for cytochrome P450s, dehydrogenases, dioxygenases) that are upregulated in response to the compound. nih.gov
Bioinformatics Integration: Correlating the identified metabolites with the upregulated genes to reconstruct the metabolic pathway. This powerful combination can uncover the specific enzymes responsible for each step of the compound's degradation or modification. nih.gov
This integrated omics approach has been successfully used to elucidate the synthesis of fragrance compounds and other metabolites in plants and could be adapted for this purpose. nih.govresearchgate.net
Development of Sustainable Synthetic Processes
Modern chemical synthesis prioritizes sustainability, focusing on reducing waste, minimizing energy consumption, and using renewable resources. Future research into the synthesis of this compound should be guided by the principles of green chemistry. nih.govnih.gov
Key areas for investigation include:
Biocatalysis: Using isolated enzymes or whole-cell systems to perform key synthetic steps. For example, engineering a microorganism to produce an ortho-alkylated precursor would be a highly sustainable route.
Renewable Feedstocks: Exploring pathways that start from biomass-derived platform chemicals, such as lignin, which can be a source of aromatic compounds. rsc.orgmdpi.comrsc.org
Green Solvents and Catalysts: Replacing hazardous solvents and stoichiometric reagents with environmentally benign alternatives like water or supercritical fluids, and using recyclable heterogeneous catalysts.
Energy Efficiency: Employing methods like microwave-assisted synthesis or ultrasound to reduce reaction times and energy input. nih.govscielo.org.mx For instance, microwave irradiation has been used for the bioreduction of aromatic aldehydes. scielo.org.mx
Application in Materials Science and Polymer Chemistry
Aldehydes are versatile chemical handles used in the synthesis of polymers and advanced materials. numberanalytics.comresearchgate.net The aldehyde group can participate in polycondensation reactions with monomers like phenols, ureas, or diamines to form resins and other polymers. britannica.comnumberanalytics.commelscience.com The unique structure of this compound, with its bulky, hydrophobic ortho-substituent, could be leveraged to create polymers with novel properties.
Future research could explore its use as:
A Monomer or Co-monomer: Polycondensation of the o-isomer could lead to polymers with high thermal stability and altered mechanical properties due to the rigid, bulky side groups. numberanalytics.com
A Cross-linking or Modifying Agent: Incorporating the o-isomer into existing polymer structures could introduce specific functionalities, such as increased hydrophobicity or altered solubility. numberanalytics.com The aldehyde group provides a reactive site for such modifications. researchgate.net
A Building Block for Functional Materials: The aldehyde can be a starting point for creating more complex molecules for applications in specialty chemicals or materials, where the ortho-cumenyl group directs the final architecture.
While many aromatic aldehydes can be homopolymerized, this is often challenging, and they are more commonly used in condensation reactions. britannica.comresearchgate.net
Refined Computational Models for Predictive Chemistry
Computational chemistry offers a powerful, resource-efficient way to predict the properties and behavior of new molecules before their synthesis. youtube.com For an under-explored compound like this compound, computational modeling is an invaluable starting point.
Future research should employ a multi-faceted computational approach:
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate the fundamental properties of the o-isomer, including its 3D structure, electronic distribution, and reaction energetics. nih.govacs.orgresearchgate.net DFT studies can predict the stability of different conformers and the energy barriers for potential reactions, offering insight into its reactivity. nih.govacs.org
Molecular Dynamics (MD): Simulating the behavior of the o-isomer over time to understand its conformational flexibility and its interactions with solvents or biological macromolecules like enzymes or receptors.
Machine Learning (ML) and AI: Training ML models on datasets of known isomers and their properties (e.g., odor, biological activity) to predict the characteristics of the o-isomer. specialchem.com Transformer-based models, for example, can process chemical structures to predict properties with increasing accuracy. nih.gov These models can help prioritize which isomers are most interesting to synthesize and test. nih.gov
A key computational project would be a direct comparison of the o- and p-isomers to predict differences in binding energies to a panel of olfactory receptors, providing a rational, targeted approach to understanding the findings from Section 10.2.
Q & A
Q. What statistical methods are suitable for analyzing heterogeneous datasets in SAR studies?
- Methodology :
- Apply multivariate analysis (e.g., PCA or PLS regression) to handle high-dimensional data from combinatorial libraries.
- Use Bayesian inference to quantify uncertainty in toxicity or reactivity predictions.
- Validate models via k-fold cross-validation and external datasets from public repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
